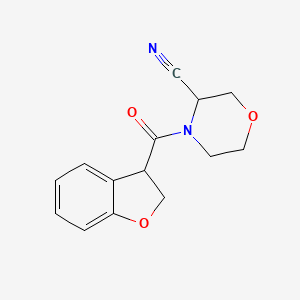

4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile

CAS No.: 1436069-07-6

Cat. No.: VC6586566

Molecular Formula: C14H14N2O3

Molecular Weight: 258.277

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1436069-07-6 |

|---|---|

| Molecular Formula | C14H14N2O3 |

| Molecular Weight | 258.277 |

| IUPAC Name | 4-(2,3-dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile |

| Standard InChI | InChI=1S/C14H14N2O3/c15-7-10-8-18-6-5-16(10)14(17)12-9-19-13-4-2-1-3-11(12)13/h1-4,10,12H,5-6,8-9H2 |

| Standard InChI Key | VFUAZKBGEOCYQS-UHFFFAOYSA-N |

| SMILES | C1COCC(N1C(=O)C2COC3=CC=CC=C23)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 2,3-dihydrobenzofuran ring system fused to a morpholine heterocycle via a carbonyl linkage. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | 4-(2,3-dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile |

| Molecular Formula | C₁₄H₁₄N₂O₃ |

| Molecular Weight | 258.27 g/mol |

| CAS Registry Number | 1436352-19-0 |

| SMILES | C1COC2=C1C=C(C=C2)C(=O)N3CCOCC3C#N |

The benzofuran subunit (2,3-dihydro-1-benzofuran) adopts a partially saturated bicyclic structure, while the morpholine ring introduces a nitrogen-oxygen heterocycle with a pendant carbonitrile group .

Spectroscopic Characterization

Though experimental spectral data remain unpublished for this specific compound, inferences can be drawn from analogous structures :

-

IR Spectroscopy: Expected strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch).

-

¹H NMR: Predicted signals include:

-

3.0–4.5 ppm (morpholine ring protons and dihydrobenzofuran CH₂ groups)

-

6.5–7.5 ppm (aromatic protons)

-

4.8–5.2 ppm (methine protons adjacent to carbonyl)

-

-

¹³C NMR: Characteristic peaks anticipated at ~192 ppm (carbonyl carbon), ~118 ppm (nitrile carbon), and 70–80 ppm (oxygenated carbons) .

Synthetic Methodologies

Purification and Yield Optimization

-

Recrystallization from ethanol/acetone mixtures (common for similar derivatives) .

-

Chromatographic techniques (silica gel, eluent: ethyl acetate/hexane) for impurity removal.

Physicochemical Properties

Solubility and Stability

-

Solubility: Expected moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water.

-

Stability: Likely sensitive to strong acids/bases due to the morpholine and nitrile functionalities.

Crystallographic Data

No single-crystal X-ray structures are publicly available. Molecular modeling suggests:

-

Planar benzofuran moiety with a puckered morpholine ring.

-

Intramolecular hydrogen bonding between morpholine oxygen and amide protons (if present) .

Future Directions

-

Synthetic Expansion: Development of novel derivatives via functional group interconversion at the morpholine or benzofuran positions.

-

Biological Screening: Prioritize assays targeting kinase inhibition and neurological pathways.

-

Computational Studies: DFT calculations to predict reactivity and binding modes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume